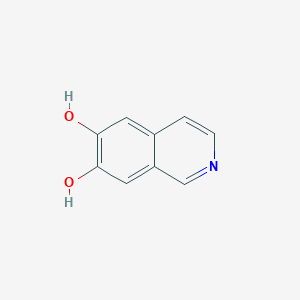

6,7-Dihydroxyisoquinoline

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

isoquinoline-6,7-diol |

InChI |

InChI=1S/C9H7NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h1-5,11-12H |

InChI Key |

LOIDKAGDLUKYNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dihydroxyisoquinoline Core and Analogs

Classical Approaches to Isoquinoline (B145761) Ring System Construction

Traditional methods for synthesizing the isoquinoline ring have been foundational in organic chemistry. These approaches typically involve the cyclization of a β-arylethylamine derivative.

Bischler–Napieralski Cyclization and its Derivatives

The Bischler–Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent under acidic conditions. wikipedia.orgjk-sci.com

The reaction is most effective when the aromatic ring is activated by electron-donating groups, making it suitable for the synthesis of 6,7-dihydroxyisoquinoline precursors where the hydroxyl groups are often protected as methoxy (B1213986) ethers. nrochemistry.comjk-sci.com Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction conditions can influence the mechanism, which may proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org

A significant side reaction can be the retro-Ritter reaction, which leads to the formation of styrenes. jk-sci.comorganic-chemistry.org To mitigate this, the reaction can be performed using the corresponding nitrile as a solvent or by employing reagents like oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.comorganic-chemistry.org More recent modifications have introduced milder conditions, such as the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, allowing for the cyclodehydration of amides at lower temperatures with shorter reaction times. nih.gov

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent | Conditions | Notes |

| POCl₃ | Refluxing in acidic conditions | Widely used and cited. wikipedia.org |

| P₂O₅ in refluxing POCl₃ | Effective for reactants lacking electron-donating groups. wikipedia.orgjk-sci.com | --- |

| SnCl₄, BF₃ etherate | Used with phenethylamides. wikipedia.org | --- |

| Tf₂O, PPA | Used with phenethylcarbamates. wikipedia.org | --- |

| Tf₂O with 2-chloropyridine | Milder conditions, lower temperatures. nih.gov | --- |

Pomeranz–Fritsch–Bobbitt Cyclization and Variations

The Pomeranz–Fritsch reaction, and its modification by Bobbitt, provides another classical route to isoquinolines. wikipedia.orgnih.gov This acid-catalyzed reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes cyclization. wikipedia.org The Bobbitt modification involves the reduction of the intermediate Schiff base to an aminoacetal prior to cyclization under milder acidic conditions, which often reduces the formation of side products. nih.gov

This methodology is versatile and has been applied to the synthesis of various isoquinoline derivatives, including those with substitution patterns relevant to this compound. scribd.com The reaction conditions, particularly the strength of the acid catalyst, can be tuned to control the cyclization of both activated and non-activated aromatic systems. nih.gov For instance, while standard conditions are suitable for activated systems, stronger acids like perchloric acid (HClO₄) may be necessary for non-activated systems. nih.gov

Pictet–Spengler Condensation and Related Reactions

The Pictet–Spengler reaction is a powerful C-C bond-forming reaction that constructs the tetrahydroisoquinoline ring system. researchgate.netwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com The reaction is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org

For the synthesis of 6,7-dihydroxytetrahydroisoquinolines, dopamine (B1211576) or a protected derivative is a common starting material. researchgate.net The presence of the two hydroxyl groups on the aromatic ring activates it, facilitating the cyclization under relatively mild conditions, even physiological conditions in some cases. jk-sci.com For less nucleophilic aromatic rings, harsher conditions such as refluxing with strong acids may be required. wikipedia.org A series of 1-aryl-6,7-dihydroxy(methoxy)-1,2,3,4-tetrahydroisoquinolines have been synthesized via this method. researchgate.net

Modern and Enantioselective Synthesis Strategies

More contemporary approaches focus on achieving higher efficiency and stereocontrol in the synthesis of the this compound scaffold.

Chiral Auxiliary-Mediated and Asymmetric Catalytic Syntheses

The development of asymmetric methods to produce chiral, non-racemic isoquinoline alkaloids has been a major focus in recent years. nih.gov These strategies often involve modifications of classical reactions or entirely new approaches. nih.gov This includes the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric catalysis has also emerged as a powerful tool. For example, enantioselective Pictet-Spengler reactions have been developed using chiral catalysts. jk-sci.com Additionally, asymmetric multicomponent reactions, such as those employing a chiral Mg(II)-N,Nʹ-dioxide catalyst, have been used to generate chiral 1,2-dihydroisoquinolines. nih.gov These catalytic systems can provide access to enantioenriched products with high efficiency. nih.govdiva-portal.org

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. frontiersin.orgpreprints.org These strategies are increasingly being applied to the synthesis of complex heterocyclic scaffolds like isoquinolines. rug.nl

For instance, a one-pot, three-component condensation reaction catalyzed by copper(I) has been used to prepare propargylamines, which can be precursors to isoquinoline derivatives. researchgate.net Another example is the Hantzsch condensation, a four-component reaction, which has been adapted for the efficient synthesis of polyhydroquinoline derivatives under solvent-free conditions. semanticscholar.org Palladium-catalyzed C-H arylation has also been employed in a one-pot synthesis of N-fused isoquinoline derivatives. rsc.org These methods provide rapid access to diverse isoquinoline structures. rsc.orgorgchemres.org

Reductive and Oxidative Cyclization Pathways

Cyclization reactions are fundamental to the construction of the isoquinoline ring system. Both reductive and oxidative strategies are employed, often relying on the formation of key C-N and C-C bonds to build the heterocyclic core from acyclic precursors.

Reductive Cyclization

Reductive cyclization pathways, particularly intramolecular reductive amination, represent a powerful and versatile strategy for the synthesis of tetrahydroisoquinolines. mdpi.commasterorganicchemistry.com This approach typically involves the formation of an imine or iminium ion intermediate from a suitably functionalized precursor, which is then reduced in situ to form the saturated heterocyclic ring. mdpi.commasterorganicchemistry.com

A common strategy begins with a substituted phenethylamine (B48288) derivative which undergoes condensation with an aldehyde or ketone. The resulting imine is then cyclized and reduced. For the synthesis of 6,7-dihydroxytetrahydroisoquinolines, this often involves precursors where the hydroxyl groups are protected, for instance as methoxy groups, which can be deprotected in a later step.

Key features of reductive amination for isoquinoline synthesis include:

Precursors: Typically involves the reaction between a phenethylamine and a carbonyl compound. For N-aryl-1,2,3,4-tetrahydroisoquinolines, the synthesis can start from ortho-brominated aromatic aldehydes and primary aromatic amines. thieme-connect.dethieme-connect.com

Reducing Agents: A variety of reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of other carbonyl groups. masterorganicchemistry.com

One-Pot Procedures: The atom economy and efficiency of these syntheses are often enhanced through one-pot procedures where N-deprotection and catalytic intramolecular asymmetric reductive amination occur sequentially.

The following table illustrates a representative reductive amination approach to a tetrahydroisoquinoline core.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 2-Bromobenzaldehyde, Aniline | 1. NaCNBH₃, MeOH; 2. 2-Ethoxyvinyl pinacolboronate, Pd-catalyst; 3. Triethylsilane, TFA | N-Phenyl-1,2,3,4-tetrahydroisoquinoline | Not specified | thieme-connect.com |

| N-Cbz protected amino alcohol | 1. Oxidation (e.g., Dess-Martin periodinane); 2. Intramolecular reductive amination | Tetrahydroisoquinoline derivative | Not specified | mdpi.com |

Oxidative Cyclization

Oxidative cyclization methods provide an alternative route to the isoquinoline scaffold, often proceeding through radical or electrophilic intermediates. A notable biomimetic pathway is the non-enzymatic condensation of dopamine with aldehydes or pyruvic acid derivatives, a reaction that is postulated to occur in vivo. nih.gov This reaction, known as the Pictet-Spengler reaction, is a cornerstone of isoquinoline synthesis. While it can proceed under physiological conditions, it is often facilitated by acid catalysis.

More contemporary oxidative methods can involve transition metal catalysts or hypervalent iodine reagents to induce cyclization. For instance, a method for the synthesis of a demethyl(oxy)aaptamine skeleton, which features a related isoquinoline core, utilized an oxidative intramolecular cyclization of a 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol precursor.

Another approach involves the visible-light-induced radical cascade cyclization of precursors to form fused isoquinoline systems like indolo[2,1-a]isoquinoline derivatives. rsc.org Silver-catalyzed cyclization of 2-alkynylbenzaldoximes can also lead to isoquinoline-N-oxides, which are then deoxygenated to furnish the final isoquinoline product. thieme-connect.de

| Precursor Type | Reaction/Catalyst | Key Transformation | Product Class | Reference |

| Dopamine and Aldehyde | Pictet-Spengler Reaction (acid-catalyzed) | Electrophilic aromatic substitution followed by cyclization | Tetrahydroisoquinolines | nih.govrsc.org |

| 2-Alkynylbenzaldoxime | Silver triflate (AgOTf), CS₂ | 6-endo-dig cyclization followed by deoxygenation | Substituted Isoquinolines | thieme-connect.de |

| N-Aryl-2-bromobenzylamines | Palladium-catalyzed ethoxyvinylation/Reductive N-alkylation | C-C bond formation and subsequent reductive cyclization | N-Aryl-1,2,3,4-tetrahydroisoquinolines | thieme-connect.de |

Chemo-Enzymatic Synthesis for Chiral Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of chemo-enzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis. researchgate.net These strategies are particularly valuable for producing chiral this compound derivatives.

Enzymatic kinetic resolution is a widely used technique. In this approach, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly employed for this purpose due to their stability, availability, and broad substrate tolerance. d-nb.inforesearchgate.net For example, an efficient synthesis of (R)-salsolinol, a 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, was achieved through the Candida antarctica lipase (B570770) A (CAL-A) catalyzed N-acylation of the corresponding racemic 6,7-dimethoxy precursor. researchgate.net

One-pot cascade reactions that utilize multiple enzymes, sometimes in combination with chemical reagents, offer a highly efficient means of generating molecular complexity from simple starting materials. rsc.org Novel chemo-enzymatic routes to (S)-benzylisoquinoline alkaloids have been developed using a "triangular" cascade involving a transaminase (TAm) and norcoclaurine synthase (NCS). rsc.org This process starts from dopamine and generates the chiral tetrahydroisoquinoline core with high enantioselectivity. rsc.orgacs.org

Furthermore, D-amino acid oxidases have been used for the deracemization of racemic 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids to yield enantiopure (S)-enantiomers with excellent enantiomeric excess (ee). researchgate.net This highlights the power of biocatalysis to access valuable chiral building blocks. researchgate.net

The following table summarizes selected chemo-enzymatic approaches to chiral isoquinoline derivatives.

| Target/Precursor | Enzyme(s) | Reaction Type | Key Outcome | Reference |

| Racemic 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | Candida antarctica lipase A (CAL-A) | Enantioselective N-acylation | (R)-carbamate and unreacted (S)-amine (98% ee) | researchgate.net |

| Dopamine | Transaminase (TAm), Norcoclaurine synthase (NCS) | One-pot triangular cascade | (S)-Benzylisoquinoline alkaloids (>95% ee) | rsc.org |

| Racemic 1,2,3,4-THIQ-1-carboxylic acid ethyl ester | Not specified | Chemoenzymatic kinetic resolution | (R)- and (S)-6,7-dimethoxy-THIQ-1-carboxylic acid | researchgate.net |

| Racemic 1,2,3,4-THIQ carboxylic acids | D-amino acid oxidase (FsDAAO) | Deracemization | (S)-enantiomers (>99% ee) | researchgate.net |

Chemical Reactivity and Transformation Studies of 6,7 Dihydroxyisoquinoline

Oxidative Transformations to Quinone and Related Structures

The electron-rich catechol-like system of 6,7-dihydroxyisoquinoline makes it susceptible to oxidation, leading to the formation of quinone and related structures. This transformation is a key aspect of its chemical reactivity.

Electron-rich dihydroisoquinolines are known to readily form quinones, sometimes necessitating precise control of reaction conditions to avoid over-oxidation. smolecule.com The oxidation of the hydroxyl groups can lead to the corresponding carbonyl compounds. smolecule.com For instance, the oxidation of 3,4-dihydroisoquinoline-6,7-diol (B109912) to isoquinoline-6,7-diol can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂), although specific yield data can be sparse. smolecule.com

In a broader context, the oxidation of similar catechol-containing compounds, such as dopamine (B1211576), can lead to the formation of reactive quinones. nih.gov This process is relevant as dopamine can condense with formaldehyde (B43269) to form 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, a reduced precursor to this compound. annualreviews.org The subsequent oxidation of such tetrahydroisoquinolines can be a complex process. For example, the in vitro oxidation of salsolinol (B1200041), a related 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, can yield a quinone methide as one of the final products. nih.gov

The table below summarizes some oxidizing agents used for similar quinoline (B57606) and isoquinoline (B145761) systems.

| Oxidizing Agent | Substrate Example | Product Type | Reference |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 3,4-Dihydroisoquinoline-6,7-diol | Isoquinoline-6,7-diol | smolecule.com |

| Manganese Dioxide (MnO₂) | 3,4-Dihydroisoquinoline-6,7-diol | Isoquinoline-6,7-diol | smolecule.com |

| Sodium Periodate (NaIO₄) | 1,2,3,4-Tetrahydro-6,7-dihydroxyisoquinoline | Fluorescent derivative | nih.gov |

Reductive Modifications to Tetrahydroisoquinoline Derivatives

The isoquinoline core of this compound can be reduced to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is significant as the tetrahydroisoquinoline scaffold is a common feature in many biologically active natural products and synthetic compounds.

The reduction of isoquinoline derivatives can be accomplished through methods like catalytic hydrogenation. smolecule.com For instance, dopamine and formaldehyde condense to form 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, which can then be dehydrogenated to the corresponding 3,4-dihydroisoquinoline. annualreviews.org This process can be reversed by treatment with sodium borohydride (B1222165), which reduces the dihydroisoquinolines back to the non-fluorescent tetrahydroisoquinolines. annualreviews.org

The synthesis of various 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines has been achieved via the Pictet-Spengler cyclization. researchgate.net This reaction is a fundamental method for generating the tetrahydroisoquinoline ring system. researchgate.net

The following table outlines some reductive methods and their resulting products.

| Reaction Type | Starting Material | Key Reagents/Conditions | Product | Reference |

| Catalytic Hydrogenation | Isoquinoline | H₂, Catalyst | Tetrahydroisoquinoline | smolecule.com |

| Sodium Borohydride Reduction | 6,7-Dihydroxy-3,4-dihydroisoquinoline | NaBH₄ | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | annualreviews.org |

| Pictet-Spengler Cyclization | Dopamine and an aldehyde | Acidic conditions | 1-Substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | researchgate.netresearchgate.net |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of this compound are subject to both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-donating hydroxyl groups and the electron-withdrawing nature of the pyridine (B92270) ring.

Electrophilic Substitution:

In general, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring (carbocycle) at positions 5 and 8, as this leads to more stable cationic intermediates. quimicaorganica.orgyoutube.com The presence of the powerful electron-donating hydroxyl groups at positions 6 and 7 would be expected to further activate the benzene ring towards electrophilic attack. However, specific studies on electrophilic substitution of this compound itself are not extensively detailed in the provided search results. For the related 3,4-dihydroisoquinoline-6,7-diol, directed ortho-lithiation strategies using strong bases like lithium diisopropylamide (LDA) allow for deprotonation at electron-rich positions, followed by trapping with electrophiles like methyl iodide to install alkyl groups. smolecule.com

Nucleophilic Substitution:

Nucleophilic substitution reactions on the isoquinoline nucleus are also possible. basicmedicalkey.com The presence of hydroxyl groups allows for nucleophilic substitutions, potentially leading to the formation of ethers or esters. smolecule.com The pyridine ring of the isoquinoline system is generally more susceptible to nucleophilic attack than the benzene ring. youtube.com

The table below summarizes the general patterns of substitution on the isoquinoline ring.

| Reaction Type | Preferred Position(s) | Influencing Factors | Reference |

| Electrophilic Aromatic Substitution | 5 and 8 | Stability of cationic intermediate | quimicaorganica.orgyoutube.com |

| Nucleophilic Aromatic Substitution | Pyridine ring | Electron-deficient nature of the pyridine ring | youtube.com |

Functionalization at Hydroxyl Positions and Nitrogen Atom

The hydroxyl groups and the nitrogen atom of the isoquinoline ring are key sites for functionalization, allowing for the synthesis of a wide range of derivatives.

Functionalization of Hydroxyl Groups:

The hydroxyl groups at positions 6 and 7 can undergo various reactions typical of phenols. These include:

O-Alkylation: Formation of ethers by reaction with alkyl halides. For example, 6,7-dimethoxyisoquinoline (B95607) derivatives are commonly synthesized. researchgate.net

O-Acylation: Formation of esters through reaction with acylating agents.

Protonation: Under acidic conditions, the hydroxyl groups can be protonated. smolecule.com

Functionalization of the Nitrogen Atom:

The nitrogen atom in the isoquinoline ring can also be functionalized:

N-Alkylation: The nitrogen can be alkylated, for instance, N-methylation of salsolinol (a tetrahydroisoquinoline derivative) has been demonstrated. nih.gov

N-Acetylation: N-acetyl derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized. researchgate.net

Salt Formation: As a basic nitrogen heterocycle, it can form salts with acids, such as the hydrochloride salt, which can enhance water solubility. ontosight.ai

The following table provides examples of functionalization reactions at the hydroxyl and nitrogen positions.

| Position | Reaction Type | Example Reagent | Product Type | Reference |

| Hydroxyl Groups | O-Alkylation | Alkyl halide | 6,7-Dialkoxyisoquinoline | researchgate.net |

| Nitrogen Atom | N-Methylation | Methylating agent | N-Methylisoquinolinium salt or N-methyltetrahydroisoquinoline | nih.gov |

| Nitrogen Atom | N-Acetylation | Acetic anhydride (B1165640) or acetyl chloride | N-Acetyltetrahydroisoquinoline | researchgate.net |

| Nitrogen Atom | Salt Formation | HCl | Isoquinolinium hydrochloride | ontosight.ai |

Derivatization Strategies and Molecular Scaffold Diversification

Strategic Modifications at C-1 and C-3 Positions of the Isoquinoline (B145761) Ring

Modifications at the C-1 and C-3 positions of the isoquinoline nucleus are crucial for modulating the biological and chemical properties of 6,7-dihydroxyisoquinoline derivatives. The synthesis of these analogs often involves established cyclization strategies, such as the Pictet-Spengler and Bischler-Napieralski reactions, which allow for the introduction of a wide range of substituents. researchgate.netnih.gov

Research has focused on the synthesis of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler cyclization. researchgate.net This method has been employed to create libraries of compounds for biological screening. For instance, a series of 1-aryl substituted analogs were synthesized and evaluated for anti-HIV activity, revealing that the 6,7-dihydroxy derivatives possessed a higher selective index compared to their 6,7-dimethoxy counterparts due to significantly lower cytotoxicity. researchgate.net

The Bischler-Napieralski condensation provides another effective route to C1- and C3-substituted tetrahydroisoquinolines. nih.govresearchgate.net This strategy has been used to construct highly substituted and functionalized derivatives, such as isosalsoline-type alkaloids with variations at the C-1, N-2, and C-3 positions. nih.gov The synthetic approach can be tailored to avoid protection/deprotection steps for the hydroxyl groups. nih.gov For example, a functionalized β-arylethyl amine, the precursor for the cyclization, can be prepared through a double reduction of a nitroalkene. nih.gov

Furthermore, optically active 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including esters and amides, have been synthesized and identified as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. mdpi.com The introduction of two C1-4 alkyl groups at the C-1 and C-3 positions of a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has also been explored. google.com

Table 1: Examples of C-1 and C-3 Substituted this compound Derivatives

| Base Scaffold | C-1 Substituent | C-3 Substituent | Synthetic Method | Reference |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Aryl groups | H | Pictet-Spengler | researchgate.net |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Methyl, Ethyl | Methyl, Ethyl | Bischler-Napieralski | nih.gov |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | H | Carboxylic acid | Not specified | mdpi.com |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Methyl | Carboxylic acid | Not specified | google.com |

Impact of Substitution Patterns on the Catechol Moiety

The catechol group, consisting of the hydroxyl groups at the C-6 and C-7 positions, is a defining feature of this compound and its derivatives. This moiety is critical for the molecule's antioxidant properties and its ability to chelate metals. acs.orgnih.gov The high electron-donating effect of one hydroxyl group to the other is responsible for the relatively high antioxidant activity. nih.govnih.gov Modifications to this catechol system, such as replacing the hydroxyls with other functional groups, can significantly alter the molecule's biological profile.

Studies on related quinoline (B57606) structures have shown that the presence and position of hydroxyl groups are vital for activity. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, the ability to form stable metal complexes was a necessary, though not sufficient, prerequisite for their biological effects. acs.org Shifting the quinoline nitrogen to a position para to the hydroxyl group was found to reduce toxicity, as these derivatives could no longer form stable metal complexes. acs.org

In the context of isoquinolines, the substitution pattern on the catechol-bearing ring has been a focus of drug design. In the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, C-6 or C-7 aryl-substituted 2-hydroxyisoquinoline-1,3-diones were synthesized and evaluated. nih.gov Interestingly, the C-6 substituted analogs, representing a previously unexplored chemotype, were found to consistently inhibit both the HCV replicon and the recombinant NS5B enzyme. nih.gov This highlights that strategic substitution on the catechol ring, even when the hydroxyl groups are part of a dione (B5365651) system, can yield potent and selective inhibitors. Molecular modeling studies suggest these inhibitors may bind to the NS5B active site. nih.gov

The replacement of the hydroxyl groups with methoxy (B1213986) groups is a common modification. For instance, 6,7-dimethoxyisoquinoline (B95607) derivatives have been synthesized and studied, although in some cases, the dihydroxy analogs show superior biological profiles due to lower cytotoxicity. researchgate.netelpub.ru

Design and Synthesis of this compound Hybrid Molecules

Molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties, is a powerful strategy for creating novel molecules with potentially enhanced efficacy or dual mechanisms of action. google.comnih.gov

One approach involves conjugating the isoquinoline core to peptides or amino acids. A novel binary conjugate was created by coupling a thrombolytic oligopeptide to a tetrahydroisoquinoline compound having two C1-4 alkyl groups, demonstrating improved thrombolytic activity compared to the parent isoquinoline. google.com Similarly, the synthesis of quinone-amino acid conjugates linked through a vinylic spacer has been reported, showcasing a method to link isoquinoline-like structures to amino acids. nih.gov

Another strategy is to fuse the isoquinoline scaffold with other heterocyclic systems. For example, hybrid molecules containing both cinnamic acid and 2-quinolinone derivatives have been designed and synthesized, with some showing potent antiproliferative activity. nih.gov The synthesis of hybrid structures combining fluoroquinolone and triazolopyrimidine fragments has also been developed using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. urfu.ru This modular approach allows for the efficient creation of diverse hybrid molecules.

Complex, multi-substituted hybrid molecules have also been synthesized. An example is 1-[4-(3-Chloro-phenoxy)-3-fluoro-benzoyl]-6,7-dihydroxy-isoquinoline-3-carboxylic acid, which incorporates a substituted benzoyl group at the C-1 position. ontosight.ai This demonstrates the potential to attach elaborate side chains to the this compound backbone to explore interactions with specific biological targets. ontosight.ai The development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody, represents an advanced application of hybrid molecule design, although specific examples directly using a this compound payload are not detailed in the provided results. google.com

Advanced Structural Characterization of 6,7 Dihydroxyisoquinoline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Research Findings:

In the ¹H NMR spectrum of a tetrahydro-6,7-isoquinolinediol derivative, the aromatic protons typically appear as singlets in the region of 6.4-6.7 ppm. The protons of the hydroxyl groups (-OH) at positions 6 and 7 are also observable and may appear as broad, exchangeable signals. The aliphatic protons within the tetrahydroisoquinoline ring system resonate at characteristic upfield frequencies, confirming the saturated nature of that part of the molecule.

¹³C NMR spectroscopy complements the proton data by revealing the full carbon skeleton. For derivatives, aromatic carbons of the catechol ring are found in the 100-150 ppm range. Specifically, the carbons bearing the hydroxyl groups (C-6 and C-7) are shifted downfield due to the deshielding effect of the oxygen atoms. The aliphatic carbons of the heterocyclic ring appear at much higher field strengths. phcog.com The characterization of compounds like 1,3-dicarboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline has been confirmed using NMR tests, underscoring the technique's utility in identifying these structures. google.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Tetrahydro-6,7-isoquinolinediol Derivative

The following table presents typical NMR data for a derivative, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-2-methyl-6,7-Isoquinolinediol, which illustrates the chemical shifts for the core structure. phcog.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | 6.56 | 124.2 |

| H-8 | - | 121.5 |

| C-1 | - | 144.1 |

| C-3 | - | 43.3 |

| C-4 | - | 44.3 |

| C-6 | - | 130.1 |

| C-7 | - | 114.2 |

| C-9 | - | 28.4 |

| OH (aromatic) | 9.82, 9.42 | - |

| NH | 2.0 | - |

| CH₂ (ring) | 3.81, 2.97 | - |

| CH (benzene) | 2.36 | - |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.

Research Findings:

Systematic studies on the fragmentation of isoquinoline (B145761) alkaloids using techniques like electrospray ionization (ESI) tandem mass spectrometry (MS/MS) have established characteristic fragmentation behaviors. Current time information in Bangalore, IN.mdpi-res.com For many isoquinoline alkaloids, a key fragmentation pathway is the Retro-Diels-Alder (RDA) cleavage, which breaks the heterocyclic ring and provides structurally significant ions. nih.gov

In the context of 6,7-dihydroxyisoquinoline derivatives, the presence of vicinal hydroxyl and other groups leads to predictable neutral losses. For example, compounds with vicinal methoxy (B1213986) and hydroxy groups can lose a molecule of methanol (B129727) (CH₃OH), while those with two adjacent methoxy groups may lose a methane (B114726) (CH₄) molecule. Current time information in Bangalore, IN.mdpi-res.com

For the related compound Salsolinol (B1200041), which contains the 1,2,3,4-tetrahydro-6,7-isoquinolinediol core, LC-ESI-QQ mass spectrometry shows a prominent peak at m/z 163.0. nih.gov This fragment likely corresponds to the this compound core structure following the loss of the C-1 methyl group. The molecular ion for Salsolinol itself appears at an m/z of 180.0 (in its protonated form, [M+H]⁺). nih.gov The molecular weight of the parent this compound is 163.15 g/mol , and its molecular ion peak (M⁺·) would be expected at m/z 163.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

This table is based on the known molecular weight of the title compound and general fragmentation patterns observed for isoquinoline alkaloids. nih.govCurrent time information in Bangalore, IN.mdpi-res.com

| m/z Value (Hypothetical) | Ion Identity | Fragmentation Pathway |

| 163 | [M]⁺ | Molecular Ion |

| 135 | [M - CO]⁺ | Loss of carbon monoxide |

| 107 | [M - 2CO]⁺ | Sequential loss of two carbon monoxide molecules |

| 108 | [M - HCN - CO]⁺ | Loss of hydrogen cyanide and carbon monoxide |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different types of chemical bonds vibrate at characteristic frequencies. IR and Raman are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.

Research Findings:

For this compound, the key functional groups are the hydroxyl (-OH) groups and the aromatic isoquinoline ring system. Infrared spectroscopy of related derivatives, such as 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol, shows characteristic absorption bands. The O-H stretching vibrations of the hydroxyl groups are expected to produce a broad and strong band in the 3500–3200 cm⁻¹ region of the IR spectrum. The aromatic nature of the compound gives rise to multiple C=C stretching vibrations within the 1600–1475 cm⁻¹ range. C-H stretching vibrations associated with the aromatic ring typically appear around 3100-3000 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum, which are invaluable for fingerprinting the compound. The C-H stretching vibrations are also more pronounced in Raman spectra compared to some other techniques. thieme-connect.de While specific Raman data for this compound is not detailed in the literature, the general principles allow for a confident prediction of its spectral features.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

This table outlines the expected IR and Raman active vibrational modes based on the functional groups present in the molecule. thieme-connect.de

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |

| O-H Stretch | 3500 - 3200 | IR | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman | Medium to Strong |

| C-O Stretch (Phenolic) | 1260 - 1180 | IR | Strong |

| Aromatic Ring Bending (out-of-plane) | 900 - 675 | IR | Strong |

X-ray Crystallography for Three-Dimensional Structural Elucidation

Research Findings:

The crystal structures of numerous isoquinoline derivatives have been determined, providing a solid foundation for understanding the geometry of this class of compounds. psu.educam.ac.uk For example, the analysis of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride revealed that the heterocyclic ring adopts a half-chair conformation. ucl.ac.uk Such studies provide precise measurements of bond lengths and angles and detail the intermolecular interactions, like hydrogen bonding, that dictate the crystal packing.

While a specific crystal structure for the parent this compound is not available in the surveyed literature, crystallographic data for derivatives like methyl this compound-3-carboxylate exists. Access to crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) is essential for retrieving and analyzing such structural information. jhu.educam.ac.uk The determination of the crystal structure of a related compound provides invaluable, high-resolution data on the planarity of the aromatic system, the orientation of the hydroxyl groups, and the hydrogen-bonding networks that stabilize the solid-state structure.

Interactive Data Table: Representative Crystallographic Parameters for an Isoquinoline Derivative

This table shows example parameters that would be determined from an X-ray crystallography study, based on data for related heterocyclic structures. Specific data for this compound is not published.

| Parameter | Description | Example Value/Information |

| Crystal System | The geometry of the unit cell. | Monoclinic / Orthorhombic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | e.g., a=8.5, b=10.2, c=15.4 |

| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=98.5, γ=90 |

| Bond Lengths (Å) | The distance between bonded atoms (e.g., C-C, C-N, C-O). | Aromatic C-C: ~1.39 Å; C-O: ~1.36 Å |

| Bond Angles (°) | The angle formed by three connected atoms. | Angles within the benzene (B151609) ring: ~120° |

| Conformation | The spatial arrangement of the atoms. | The isoquinoline ring system is planar. |

Computational Chemistry and in Silico Modeling of 6,7 Dihydroxyisoquinoline

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 6,7-dihydroxyisoquinoline. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, the molecule's geometry and reactivity.

Methodologies: Commonly employed methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). baranlab.org For higher accuracy, composite methods like the Gaussian-n theories (e.g., G2, G3) combine results from several calculations to achieve chemical accuracy close to 1 kcal/mol. wikipedia.org The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. Standard basis sets like 6-31G(d) or the more flexible 6-31+G(d,p) are often used for organic molecules. baranlab.org

Applications to this compound: For this compound, these calculations can predict:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Spectroscopic Properties: Predictions of IR, Raman, and NMR spectra can aid in the experimental characterization of the molecule.

Aromaticity: The Nucleus-Independent Chemical Shift (NICS) can be calculated at the center of the isoquinoline (B145761) rings to quantify their aromatic character. baranlab.org

The data generated from these calculations form the basis for more complex modeling, such as force field parameterization for molecular dynamics simulations and the calculation of descriptors for QSAR studies.

Table 6.1: Hypothetical Quantum Chemical Properties of this compound This table illustrates the type of data generated from quantum chemical calculations, typically performed using DFT with a basis set like B3LYP/6-31G(d).

| Property | Calculated Value | Unit | Significance |

| Total Energy | -568.123 | Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -5.89 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.45 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.44 | eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.21 | Debye | Measure of the overall polarity of the molecule. |

| NICS(0) at Pyridine (B92270) Ring | -8.5 | ppm | Indicates aromatic character of the pyridine portion of the isoquinoline core. |

| NICS(0) at Benzene (B151609) Ring | -9.8 | ppm | Indicates aromatic character of the benzene portion of the isoquinoline core. |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in structure-based drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. e-nps.or.kr

Process: The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.gov Docking can be performed with a rigid receptor, or more advanced methods can incorporate receptor flexibility to simulate the "induced-fit" phenomenon. nih.gov

Interaction Profiling: Studies on derivatives of this compound have demonstrated their potential to interact with various biological targets. For instance, docking studies on compounds like 1-[4-(3-Chloro-phenoxy)-3-fluoro-benzoyl]-6,7-dihydroxy-isoquinoline-3-carboxylic acid suggest potential interactions within enzyme active sites, driven by the isoquinoline scaffold and its substituents. ontosight.ai Key interactions often include:

Hydrogen Bonds: Formed by the hydroxyl groups of the catechol moiety.

π-π Stacking: Involving the aromatic isoquinoline ring system.

π-Alkyl Interactions: Between the aromatic rings and alkyl residues of amino acids. e-nps.or.kr

These docking studies are crucial for prioritizing compounds for synthesis and biological evaluation and for providing hypotheses about the mechanism of action. e-nps.or.krontosight.ai

Table 6.2: Example Molecular Docking Results for a this compound Derivative This table shows hypothetical docking results for a derivative against a protein kinase target.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| CHEMBL56721 | Protein Kinase A | -9.5 | Asp184, Glu121 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | |||

| Phe185 | π-π Stacking | |||

| 1-[4-(3-Cl-phenoxy)... | p38 MAPK | -10.2 | Met109, Lys53 | Hydrogen Bond |

| Leu108, Ile84 | Hydrophobic | |||

| His107 | π-π Stacking |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, predicting how every atom in a system moves over time. nih.gov MD simulations are powerful tools for assessing the stability of docked complexes, analyzing conformational changes, and understanding the kinetics of binding. nih.gov

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. mdpi.com The simulation requires a force field (e.g., AMBER, CHARMM, GROMOS) that defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions. mdpi.complos.org The biomolecule-ligand complex is typically solvated in a box of explicit water molecules and simulated for a duration ranging from nanoseconds to microseconds. plos.org

Analysis of this compound Complexes: For a complex of a this compound derivative and its target protein, an MD simulation can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD suggests a stable binding mode. nih.gov

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible or rigid upon ligand binding.

Interaction Persistence: The simulation allows for the analysis of the stability of key interactions, such as hydrogen bonds, over the entire trajectory. nih.gov

Binding Free Energy: Methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. plos.org

These simulations provide a deeper, atomistic understanding of the binding event, which is invaluable for lead optimization. nih.govnih.gov

Table 6.3: Typical Output from a Molecular Dynamics Simulation Analysis This table summarizes key metrics from a hypothetical 100 ns MD simulation of a this compound derivative bound to a target.

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 1.2 Å | The ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | 0.8 Å | Active site residues show low fluctuation, indicating a rigid binding pocket. |

| Average H-Bonds (Ligand-Protein) | 2.7 | Indicates persistent hydrogen bonding interactions. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Predicts a strong binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov

Model Development: A QSAR study on a series of this compound derivatives would involve these steps:

Data Set Preparation: A dataset of derivatives with experimentally measured biological activity (e.g., IC50 values) is collected. scispace.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA/CoMSIA). mdpi.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS) or Support Vector Machines (SVM) are used to build a model correlating the descriptors with activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation (predicting the activity of a separate test set of compounds). mdpi.com

The resulting QSAR model can guide the design of new this compound derivatives by indicating which structural features, such as size, aromaticity, or polarizability, are important for enhancing biological activity. nih.gov

Table 6.4: Statistical Parameters for a Hypothetical 3D-QSAR (CoMFA) Model This table shows typical validation metrics for a QSAR model developed for a series of this compound derivatives.

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | A measure of the internal predictive ability of the model. A value > 0.5 is considered good. |

| r² (Non-cross-validated r²) | 0.92 | A measure of the model's ability to fit the training set data. |

| SEE (Standard Error of Estimate) | 0.25 | The standard deviation of the residuals; lower values are better. |

| F-statistic | 125.6 | Indicates the statistical significance of the regression model. |

| Predictive r² (for external test set) | 0.81 | A measure of the model's ability to predict the activity of an external set of compounds. |

Scaffold Hopping and Virtual Screening Methodologies in Drug Discovery Research

Scaffold Hopping: Scaffold hopping is a drug design strategy used to discover new, structurally distinct compounds that retain the same biological activity as a known active molecule. nih.govcresset-group.com This technique is valuable for generating novel intellectual property, overcoming undesirable pharmacokinetic properties, or exploring new chemical space. nih.gov Starting with the this compound core, computational scaffold hopping methods can identify alternative molecular frameworks that mimic the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for its biological activity. mdpi.com

Virtual Screening: Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com VS can be ligand-based or structure-based.

Ligand-Based VS: Uses the structure of a known active compound, like this compound, as a template to find other molecules in a database with similar 2D or 3D features. nih.gov

Structure-Based VS: Uses molecular docking to screen a library of compounds against the 3D structure of a biological target. nih.gov

A typical VS workflow using the this compound scaffold might involve using it to build a pharmacophore model. This model, which defines the essential 3D arrangement of chemical features required for activity, would then be used to rapidly screen databases like ZINC or ChEMBL, containing millions of compounds. nih.gov The resulting hits can be further filtered and prioritized using docking simulations before being selected for experimental testing. mdpi.com

Table 6.5: A Typical Virtual Screening Workflow Starting from this compound

| Step | Method | Purpose | Typical Outcome |

| 1. Target Selection | - | Identify a biologically relevant protein target. | 3D structure of the target protein. |

| 2. Pharmacophore Modeling | Ligand-Based | Define essential features based on this compound. | A 3D pharmacophore model with H-bond donors, acceptors, and aromatic features. |

| 3. Database Screening | Pharmacophore Search | Rapidly search a large compound library (e.g., >1 million compounds). | A filtered list of ~10,000-50,000 compounds matching the pharmacophore. |

| 4. Docking-Based Filtering | Structure-Based VS | Dock the filtered list into the target's binding site to predict affinity. | A ranked list of ~1,000-5,000 top-scoring compounds. |

| 5. Hit Selection | Visual Inspection & Clustering | Select a diverse set of promising compounds for experimental validation. | A final list of 50-100 compounds for purchase or synthesis. |

Biological Activities and Elucidation of Molecular Mechanisms

Enzyme Inhibition and Modulatory Effects

The 6,7-dihydroxyisoquinoline scaffold has been investigated for its potential to modulate the activity of several key enzymes and proteins involved in various physiological and pathological processes.

The fight against Human Immunodeficiency Virus (HIV) has led to the exploration of numerous chemical scaffolds for their ability to inhibit viral enzymes. One of the key targets is HIV-1 Reverse Transcriptase (RT), an enzyme crucial for the replication of the virus. nih.govwikipedia.org Research into isoquinoline (B145761) derivatives has shown potential in this area. Specifically, a study on a series of 1-aryl-6,7-dihydroxytetrahydroisoquinolines demonstrated anti-HIV-1 activity. researchgate.net The findings from this research indicated that the presence of the 6,7-dihydroxy substitution on the tetrahydroisoquinoline core resulted in a more favorable selective index when compared to their 6,7-dimethoxy counterparts, which was attributed to significantly lower cytotoxicity. researchgate.net

While these findings pertain to derivatives of the core structure, they highlight the importance of the 6,7-dihydroxy functional groups for potential anti-HIV activity within this class of compounds.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a role in processes like pH regulation. mdpi.com Phenolic compounds, due to their chemical nature, are known to interact with and inhibit carbonic anhydrases. mdpi.com The mechanism of inhibition by phenols involves the anchoring of the phenolic hydroxyl group to the zinc-bound solvent molecule in the enzyme's active site, which is a different mechanism from the classical sulfonamide inhibitors that directly bind to the zinc ion. mdpi.com

As this compound is a polyphenolic compound, it falls into this class of potential carbonic anhydrase inhibitors. However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against various human carbonic anhydrase (hCA) isoforms such as hCA I, II, IV, and IX are not detailed in the currently available literature. nih.govnih.gov

Aldosterone (B195564) synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a steroid hormone that regulates blood pressure and electrolyte balance. nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like hypertension and heart failure. nih.govnews-medical.net While various inhibitors of aldosterone synthase, such as LCI699 and Baxdrostat, have been developed and studied, there is currently no available scientific literature detailing the direct inhibitory effects of this compound on this enzyme. europeanreview.orgmednexus.org

One of the most well-documented activities of a this compound derivative is its interaction with Insulin-Like Growth Factor Binding Proteins (IGFBPs). A non-peptide small molecule, NBI-31772, which has the chemical name 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid, has been identified as a high-affinity inhibitor of all six human IGFBP subtypes. rndsystems.commerckmillipore.com

NBI-31772 acts by displacing insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the bioavailability of "free" IGF-1. merckmillipore.com This compound does not, however, interact directly with the IGF receptors. merckmillipore.com The inhibitory constants (Kᵢ) of NBI-31772 for the six human IGFBPs demonstrate its potent and broad-spectrum activity against this protein family. merckmillipore.com

Table 1: Inhibitory Activity of NBI-31772 against Human IGFBP Subtypes

| IGFBP Subtype | Kᵢ (nM) |

|---|---|

| IGFBP-1 | 3.36 |

| IGFBP-2 | 1.18 |

| IGFBP-3 | 5.64 |

| IGFBP-4 | 1.54 |

| IGFBP-5 | 3.90 |

| IGFBP-6 | 16.6 |

Data sourced from Chen, C., et al. (2001). J. Med. Chem. 44, 4001. merckmillipore.com

This inhibitory action on IGFBPs has been shown to restore anabolic responses in osteoarthritic chondrocytes and has neuroprotective effects in models of cerebral ischemia. medchemexpress.comnih.gov

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that is a key player in multidrug resistance (MDR) in cancer cells, actively transporting a wide range of chemotherapeutic drugs out of the cell. frontiersin.orgnih.gov The inhibition of P-gp is a strategy to overcome MDR. Natural products, including various polyphenolic compounds, have been investigated as P-gp inhibitors. nih.govmdpi.com These compounds can act through different mechanisms, such as competitive binding to the substrate-binding sites or interfering with the ATP hydrolysis that powers the pump. nih.gov

While the potential for polyphenolic compounds to inhibit P-gp is recognized, specific data on the ability of this compound to reverse P-glycoprotein-mediated multidrug resistance is not currently available in the scientific literature.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases, and their dysregulation is implicated in the growth of various cancers. mdpi.comd-nb.info Consequently, they are important targets for anticancer drug development. genesandcancer.com The isoquinoline scaffold has been utilized in the design of tyrosine kinase inhibitors. For instance, research has been conducted on isoquinoline-tethered quinazoline (B50416) derivatives which have shown enhanced and selective inhibition of HER2 over EGFR. nih.govrsc.org

These findings suggest that the isoquinoline core structure can be a valuable component in the development of selective HER2 inhibitors. However, direct experimental data on the inhibitory activity of the parent compound, this compound, against EGFR and HER-2 kinases is not specified in the available research.

Receptor Modulation and Ligand Binding Studies

Sigma-2 Receptor (σ2R) Binding and Selectivity

Derivatives of this compound have demonstrated significant binding affinity and selectivity for the sigma-2 receptor (σ2R), a protein that has gained attention as a potential biomarker for tumor proliferation and a target for various therapies. upenn.edunih.gov The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is distinct from the sigma-1 receptor (σ1R) in its molecular weight, tissue distribution, and ligand binding affinities. upenn.edunih.gov

Notably, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have shown high inhibitory effects on σ2R binding. upenn.edu For instance, the compound (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline exhibited a high affinity for σ2R with a Kᵢ value of 0.59 ± 0.02 nM, while showing significantly lower affinity for σ1R (Kᵢ = 48.4 ± 7.7 nM). upenn.edu Its desmethyl analogue also displayed excellent binding affinity and selectivity for σ2R. upenn.edu

Another derivative, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), has been identified as a highly selective σ2R ligand with a sigma-1/sigma-2 selectivity ratio greater than 1000. nih.govresearchgate.net Radioligand binding studies confirmed that CM398 has a preferential affinity for the σ2R over the σ1R and other neurotransmitter receptor sites. nih.govresearchgate.net The presence of the 6,7-dimethoxytetrahydroisoquinoline moiety is consistently detrimental to σ1R binding while maintaining low nanomolar affinity for the σ2R. frontiersin.org

The development of radiolabeled ligands like [¹²⁵I]RHM-4, which shows high affinity and selectivity for σ2R, has improved the in vitro binding studies of this receptor compared to older radioligands like [³H]DTG that bind to both sigma receptor subtypes. nih.gov This allows for more accurate screening of new σ2R/TMEM97 compounds. nih.gov

Table 1: Sigma-2 Receptor (σ2R) and Sigma-1 Receptor (σ1R) Binding Affinities of this compound Derivatives.

| Compound | σ2R Kᵢ (nM) | σ1R Kᵢ (nM) | Selectivity (σ1R/σ2R) |

|---|---|---|---|

| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 0.59 ± 0.02 upenn.edu | 48.4 ± 7.7 upenn.edu | ~82 |

| (±)-Desmethyl analogue of the above | 4.92 ± 0.59 upenn.edu | 108 ± 35 upenn.edu | ~22 |

| CM398 | 0.43 ± 0.015 researchgate.net | >430 | >1000 nih.govresearchgate.net |

Orexin (B13118510) 1 Receptor Affinity

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX₁ and OX₂, plays a crucial role in regulating wakefulness, arousal, and appetite. wikipedia.orgfrontiersin.org Orexin-A binds to both OX₁ and OX₂ receptors with similar high affinity, while orexin-B is more selective for the OX₂ receptor. wikipedia.org

Research has led to the discovery of non-peptidic antagonists for the orexin receptors, including derivatives of this compound. nih.gov Specifically, N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was identified as the first selective non-peptidic antagonist for the orexin-2 receptor (OX₂R). frontiersin.orgnih.gov This highlights the potential of the this compound scaffold in developing selective ligands for the orexin receptor subtypes. The distribution of both OX₁R and OX₂R is found throughout the central autonomic network, indicating their involvement in cardiovascular functions. frontiersin.org

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are crucial for mediating the effects of the parasympathetic nervous system. mdpi.com There are five subtypes (M₁ to M₅), each with distinct tissue locations and signaling pathways. nih.gov M₁, M₃, and M₅ receptors couple to Gq/11 proteins, while M₂ and M₄ receptors signal through Gi/o proteins. nih.gov

While most mAChR ligands possess a positively charged ammonium (B1175870) group, studies have shown that this is not an absolute requirement for binding. researchgate.netmdpi.com Flavonoids, for example, which lack this feature, have been found to exhibit competitive binding activity at M₁ muscarinic receptors. researchgate.netmdpi.com Although direct binding studies of this compound itself to muscarinic receptors are not extensively detailed in the provided context, the exploration of various uncharged molecules as mAChR ligands opens the possibility for such interactions. The development of bitopic ligands, which can interact with both orthosteric and allosteric sites on the receptor, presents new avenues for targeting specific mAChR subtypes. nih.gov

Serotonin (B10506) (5-HT) Receptor System Modulation

The serotonin (5-HT) receptor system is a complex group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and neurological processes. wikipedia.orgmdpi.com There are seven families of 5-HT receptors (5-HT₁ to 5-HT₇), each with multiple subtypes. wikipedia.orgnih.gov These receptors modulate the release of numerous neurotransmitters and hormones. wikipedia.org

The modulation of these receptors by various compounds can have significant therapeutic potential. mdpi.comnih.gov For instance, partial agonists at 5-HT₁A receptors are used to treat anxiety. nih.gov The 5-HT₇ receptor, which couples to Gαs proteins and activates adenylyl cyclase, has also been a target for drug development. frontiersin.orgmdpi.com While the direct interaction of this compound with the 5-HT receptor system is not explicitly detailed in the provided search results, the broad range of compounds that modulate this system suggests that isoquinoline derivatives could potentially have activity at these receptors.

Cellular and Subcellular Mechanistic Investigations

Influence on Cellular Proliferation and Viability

6,7-Dihydroxyisoquinolines have been shown to exert cytotoxic effects, influencing cellular proliferation and viability. nih.gov In studies using the dopaminergic cell model of clonal rat pheochromocytoma PC12h cells, 6,7-dihydroxyisoquinolines demonstrated more potent cytotoxic effects than N-methylisoquinolinium ion. nih.gov At concentrations of 100 µM and 1 mM, these compounds led to a reduction in the protein amounts of the PC12h cells. nih.gov

The density of the sigma-2 receptor, for which this compound derivatives show high affinity, is known to be higher in proliferative cells compared to quiescent cells, suggesting a potential link between σ2R binding and the effects on cell proliferation. upenn.edu Cell viability assays, which measure the percentage of live and healthy cells in a population, are crucial tools for evaluating the effects of such compounds. baseclick.eu These assays can be combined with other cellular measurements like apoptosis and proliferation to gain a comprehensive understanding of a compound's impact on cell health. baseclick.eu

Table 2: Effects of 6,7-Dihydroxyisoquinolines on PC12h Cells.

| Compound Type | Concentration | Observed Effect on PC12h Cells |

|---|---|---|

| 6,7-Dihydroxyisoquinolines | 100 µM - 1 mM | Reduced protein amounts. nih.gov |

| 6,7-Dihydroxyisoquinolines | < 100 µM | Decreased specific activity of tyrosine hydroxylase. nih.gov |

| Salsolinols (dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines) | Not specified | Accumulated in the mitochondrial fraction. nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

The compound this compound has been shown to influence fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. These activities are critical in the context of cancer research, as the ability to selectively induce apoptosis in tumor cells or halt their proliferation by modulating the cell cycle is a key therapeutic strategy.

Adenosine (B11128), a molecule with structural similarities to isoquinoline derivatives, has been demonstrated to induce G1 cell cycle arrest in breast cancer stem cells. This arrest is associated with a significant decrease in the levels of cyclin D1 and CDK4, proteins that are pivotal for the progression through the G1 phase of the cell cycle. nih.gov Furthermore, adenosine treatment leads to apoptosis, which is evidenced by an altered Bax/Bcl-2 ratio, a decrease in mitochondrial membrane potential, and the activation of caspase-6, an executioner caspase in the apoptotic pathway. nih.gov The evasion of apoptosis is a well-known mechanism of resistance to chemotherapy in breast cancer stem cells. nih.gov

Studies on other complex molecules have also highlighted the interplay between cell cycle regulation and apoptosis. For instance, the imidazoacridinone C-1311 can induce either p53-dependent senescence or p53-independent apoptosis in cancer cells. oncotarget.com In cells with functional p53, C-1311 treatment leads to senescence, a state of irreversible growth arrest. oncotarget.com Conversely, in cells lacking functional p53, the same treatment results in mitotic catastrophe and subsequent apoptosis. oncotarget.com This demonstrates that the cellular context, particularly the status of key tumor suppressor genes like p53, can dictate the outcome of treatment with cell cycle-modulating agents.

The regulation of the cell cycle involves a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). aginganddisease.org The progression through different phases of the cell cycle is driven by the sequential activation and deactivation of various cyclin-CDK complexes. aginganddisease.org For instance, the transition from the G2 phase to the M phase is facilitated by the Cyclin B/CDK1 complex. aginganddisease.org Disruptions in this tightly regulated process can lead to uncontrolled cell proliferation, a hallmark of cancer. Histone deacetylases (HDACs) are another class of enzymes that have been shown to control the function of key cell cycle proteins, and their overexpression is observed in multiple cancers. researchgate.net

The table below summarizes the effects of adenosine on cell cycle and apoptosis in breast cancer stem cells, providing a model for how this compound might exert similar effects.

| Cellular Process | Effect of Adenosine | Key Molecular Players Involved |

| Cell Cycle | Induces G1 phase arrest | ↓ Cyclin D1, ↓ CDK4 |

| Apoptosis | Induces programmed cell death | ↑ Bax/Bcl-2 ratio, ↓ Mitochondrial membrane potential, ↑ Caspase-6 activation |

Antioxidant and Hydroxyl Radical Scavenging/Promoting Activities

This compound and its derivatives are recognized for their antioxidant properties, particularly their ability to scavenge hydroxyl radicals. Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can cause significant damage to biological macromolecules, leading to oxidative stress-related diseases. nih.gov The hydroxyl radical is highly reactive and short-lived, making the measurement of its direct effects challenging. nih.gov

The antioxidant activity of compounds is often assessed through their ability to scavenge free radicals. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay is a common method to evaluate the antioxidant potential of various substances. researchgate.net Studies on plant extracts have demonstrated that fractions rich in certain phytochemicals exhibit strong antioxidant effects. researchgate.net

The scavenging of hydroxyl radicals is a crucial protective mechanism. Certain phenolic compounds, such as resveratrol (B1683913) and ferulic acid, neutralize hydroxyl radicals through aromatic hydroxylation. nih.gov This process involves the addition of a hydroxyl group to the aromatic ring of the scavenger molecule. nih.gov Given the dihydroxy substitution on the isoquinoline core, this compound is structurally poised to participate in similar radical scavenging reactions.

Furthermore, some compounds can act as antioxidants by chelating metal ions like iron, which can catalyze the formation of hydroxyl radicals. nih.govresearchgate.net By binding to these metal ions, chelating agents prevent them from participating in reactions that generate harmful ROS.

It is important to note that while many natural phytochemicals, especially polyphenols, offer protection against chronic diseases through their free radical scavenging properties, the term "antioxidant" can sometimes be misleading. nih.govresearchgate.net Some therapeutic substances traditionally classified as antioxidants can also accept electrons, thereby acting as oxidants under certain conditions. researchgate.net

The table below outlines key aspects of antioxidant and hydroxyl radical scavenging activities.

| Activity | Description | Mechanism Example |

| Antioxidant | Protects against damage from reactive oxygen species (ROS). | Free radical scavenging, metal chelation. ejmo.org |

| Hydroxyl Radical Scavenging | Neutralizes the highly reactive hydroxyl radical (•OH). | Aromatic hydroxylation by phenolic compounds. nih.gov |

Nuclear Factor-κB (NF-κB) Pathway Intervention

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. nih.govjcancer.org Aberrant activation of the NF-κB pathway is implicated in the progression of various cancers, making it a significant target for therapeutic intervention. nih.govjcancer.org

The compound 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as a novel inhibitor of the NF-κB pathway. nih.gov Research has shown that this compound can inhibit both the canonical and non-canonical NF-κB signaling pathways. nih.gov The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1, leading to the transcription of genes involved in inflammation and immunity. biorxiv.org The non-canonical pathway is activated by a different set of stimuli and plays a role in the development of the immune system. biorxiv.org

The inhibition of NF-κB by 6,7-dihydroxy-3,4-dihydroisoquinoline has been linked to the prevention of in vitro invasion of murine mammary cancer cells. nih.gov This suggests that by interfering with the NF-κB pathway, this compound may possess antimetastatic properties. nih.gov The inhibition of NF-κB is a promising strategy in cancer therapy as it can potentially inhibit tumor cell proliferation and counteract the pro-survival mechanisms that contribute to resistance to chemotherapy. nih.gov

The NF-κB pathway is also intertwined with other cellular processes. For example, PARP1, an enzyme involved in DNA repair, can co-activate the pro-inflammatory transcription factor NF-κB, leading to inflammation in various diseases. mdpi.com Furthermore, SIRT1, a member of the sirtuin family of proteins, can deacetylate and inactivate the p65 subunit of NF-κB, thereby restricting the expression of NF-κB-dependent pro-inflammatory genes. mdpi.com

The table below summarizes the intervention of this compound and related compounds in the NF-κB pathway.

| Compound/Factor | Effect on NF-κB Pathway | Associated Outcome |

| 6,7-dihydroxy-3,4-dihydroisoquinoline | Inhibition of canonical and non-canonical pathways. nih.gov | Inhibition of in vitro cancer cell invasion. nih.gov |

| PARP1 | Co-activation of NF-κB. mdpi.com | Promotion of inflammation. mdpi.com |

| SIRT1 | Deacetylation and inactivation of p65 subunit. mdpi.com | Restriction of pro-inflammatory gene expression. mdpi.com |

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govscienceopen.com This pathway is often dysregulated in cancer, making it a key target for therapeutic development. nih.gov

There is significant crosstalk between the MAPK pathway and other signaling pathways, including the NF-κB pathway. nih.gov In some cellular contexts, the activation of the MAPK pathway is necessary for the subsequent activation of NF-κB. nih.gov For instance, in certain lung endothelial cells, inhibition of either the p38 MAPK or Rho kinase pathways can significantly reduce the activation of NF-κB signaling. nih.gov

The MAPK pathway itself is comprised of several distinct cascades, including the ERK1/2, JNK, and p38 MAPK pathways. scienceopen.com The activation of these different MAPK sub-pathways can have varying and sometimes opposing effects on cellular outcomes. scienceopen.com For example, while the ERK pathway is often associated with cell proliferation and survival, the JNK and p38 pathways are frequently linked to stress responses and apoptosis. consensus.app

The interaction between the MAPK and NF-κB pathways is complex and can be cell-type specific. nih.gov In some instances, there is a unidirectional relationship where one pathway influences the other, while in other cases, the crosstalk is bidirectional. nih.gov This intricate interplay highlights the complexity of cellular signaling networks and the challenges in predicting the precise effects of targeting a single pathway.

The table below illustrates the crosstalk between the MAPK pathway and other signaling pathways.

| Interacting Pathway | Nature of Crosstalk | Cellular Outcome |

| Rho Kinase | Bidirectional in some cell types. nih.gov | Modulation of endothelial barrier function. nih.gov |

| NF-κB | MAPK activation can be upstream of NF-κB activation. nih.gov | Regulation of inflammatory responses. nih.gov |

| AMPK | Activation of AMPK can inhibit MAPK signaling. consensus.app | Alleviation of neuropathic pain. consensus.app |

Broad Spectrum Pharmacological Effects

Anti-inflammatory and Analgesic Properties

Isoquinoline derivatives have been investigated for their potential anti-inflammatory and analgesic (pain-relieving) properties. ontosight.ainih.gov Inflammation is a complex biological response to harmful stimuli and is a key factor in numerous chronic diseases. researchgate.net The search for new anti-inflammatory and analgesic drugs with improved efficacy and fewer side effects is an ongoing area of research. researchgate.net

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications that exert their effects by interfering with the prostaglandin (B15479496) system, thereby reducing inflammation, pain, and fever. researchgate.net Some isoquinoline compounds have shown promise in this area. For example, research into 4-acetoxy-1,2,3,4-tetrahydro-2,2-dimethyl-6,7-methylenedioxyisoquinolinium iodide has focused on its potential analgesic and anti-inflammatory activities. ontosight.ai

The anti-inflammatory effects of certain compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB. As previously discussed, 6,7-dihydroxy-3,4-dihydroisoquinoline is an inhibitor of this pathway, which is a key regulator of inflammation. nih.gov

The table below highlights the anti-inflammatory and analgesic properties of isoquinoline derivatives and related compounds.

| Compound Class/Drug | Pharmacological Property | Potential Application |

| Isoquinoline derivatives | Anti-inflammatory, Analgesic. ontosight.ainih.gov | Pain management, treatment of inflammatory conditions. ontosight.ai |

| NSAIDs (e.g., Diclofenac, Celecoxib) | Anti-inflammatory, Analgesic. frontiersin.org | Reducing fever, pain, and inflammation in conditions like arthritis. frontiersin.org |

Anticonvulsant Activity

Certain derivatives of isoquinoline and related heterocyclic compounds have been explored for their anticonvulsant activity, which is the ability to prevent or reduce the severity of seizures. nih.govpcbiochemres.com Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with broad-spectrum activity and improved safety profiles is a significant therapeutic goal. nih.govnih.gov